罗丹明,3-(3,4-二甲氧基苯乙基)-

描述

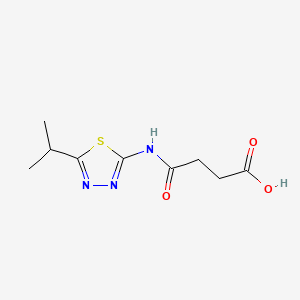

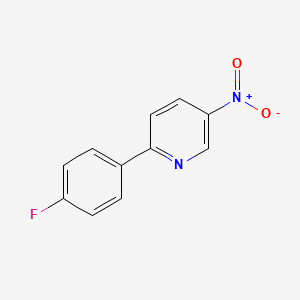

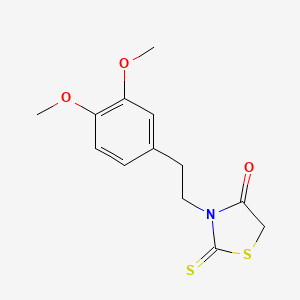

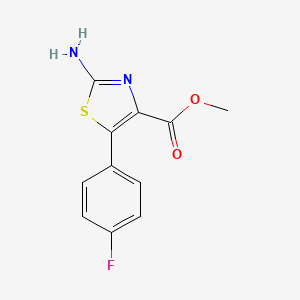

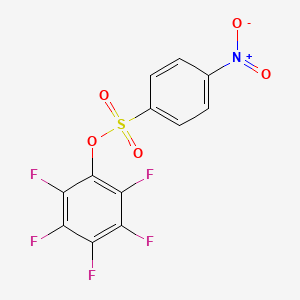

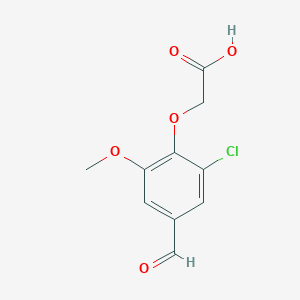

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a chemical compound with the linear formula C13H15NO3S2 . It is a unique chemical that has been studied for various applications.

Synthesis Analysis

The synthesis of similar Rhodanine derivatives involves the condensation of aromatic aldehydes (like vanillin and 4-methoxy benzaldehyde) in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular structure of Rhodanine, 3-(3,4-dimethoxyphenethyl)- is characterized by the molecular formula C13H15NO3S2 . The compound has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of Rhodanine, 3-(3,4-dimethoxyphenethyl)- include a molecular weight of 297.4 g/mol . The compound has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .科学研究应用

Alzheimer’s Disease Treatment

Rhodanine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. The compound has shown promise in binding to alpha7nAChR, a receptor implicated in Alzheimer’s pathology. It has demonstrated neuroprotective effects and the ability to improve learning and memory abilities in experimental models .

Anticancer Activity

Rhodanine-based compounds have been studied for their anticancer properties. They can act as apoptosis inducers, potentially offering a pathway for cancer treatment. The ability to photoswitch these compounds provides a method to control their activity with light, which could be beneficial for targeted therapies .

Anti-Inflammatory Activity

The anti-inflammatory properties of rhodanine derivatives make them candidates for the treatment of inflammatory diseases. They have been shown to reduce the toxic effects on nerve cells caused by beta-amyloid, which is also related to inflammation in Alzheimer’s disease .

Flavoring Agent Safety

Rhodanine derivatives have been evaluated as flavoring agents. Their safety profile has been assessed, considering their structure-activity relationships and toxicological thresholds. This evaluation is crucial for their potential use in food products .

Antiulcer Medication

Research has indicated that certain rhodanine derivatives can increase gastric mucosal blood flow, which is beneficial in treating ulcers. This effect has been observed in animal models, suggesting a potential application in antiulcer medications .

Solar Cell Efficiency

Rhodanine-based compounds have been explored for their use in enhancing the efficiency of solar cells. They have been compared to perovskite solar cells embedded with gold nanospheres, showing potential for improved conversion efficiency .

作用机制

Target of Action

Related compounds have been found to inhibit human carbonic anhydrase isoforms .

Mode of Action

It’s worth noting that rhodanine derivatives have been found to inhibit human carbonic anhydrase isoforms . This suggests that the compound might interact with its targets, leading to changes in their function.

属性

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSZXGHWVPFNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302377 | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

CAS RN |

23522-20-5 | |

| Record name | Rhodanine,4-dimethoxyphenethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(3,4-dimethoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)